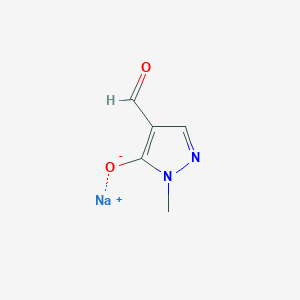

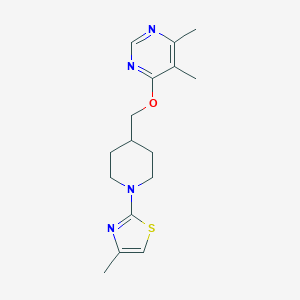

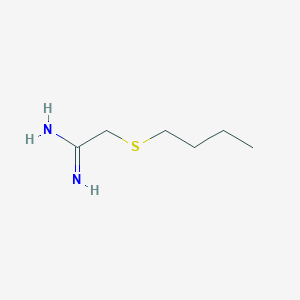

N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has attracted much attention due to their importance in medicinal chemistry . They can be synthesized from various nitrogen sources . For example, one method involves the reaction of azides with alkynes, a process known as click chemistry .Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

1,2,3-Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure . For example, they can participate in cycloaddition reactions .Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .科学的研究の応用

Synthesis and Chemical Properties

Research on compounds closely related to N-cyclopentyl-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide often focuses on their synthesis and the exploration of their chemical properties. For instance, studies have reported on the efficient synthesis of oxazoles and triazoles through methods like copper-catalyzed intramolecular cyclization and ruthenium-catalyzed synthesis. These methods highlight the versatility of triazole-based compounds and their derivates in organic synthesis, providing pathways to generate a wide range of biologically active compounds and peptidomimetics (Kumar et al., 2012; Ferrini et al., 2015).

Novel Triazolone and Triazolopyrimidines Synthesis

The exploration of N-heterocyclic carbenes and the synthesis of triazolopyrimidines open new avenues for the development of compounds with potential pharmaceutical applications. These studies showcase the potential of triazole-based compounds in the synthesis of new NHC compounds and the generation of triazolopyrimidines with possible antitumor activity (Jonek et al., 2015; Stevens et al., 1984).

Fluorescent Properties and Biological Activity

The development of fluorescent triazoles indicates the potential of these compounds in bioimaging and as probes in biological research. Additionally, the synthesis of triazole analogues and their evaluation as antimicrobial agents demonstrate the broad spectrum of biological activities that these compounds can exhibit, ranging from antibacterial to antifungal properties (Kamalraj et al., 2008; Pokhodylo et al., 2021).

作用機序

Target of Action

1,2,3-Triazoles are known to interact with a variety of enzymes and receptors in biological systems . They are a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Mode of Action

The mode of action of 1,2,3-triazoles is largely dependent on the specific compound and its targets. Generally, they are capable of binding in the biological system with a variety of enzymes and receptors, leading to a range of biological activities .

Biochemical Pathways

The specific biochemical pathways affected by 1,2,3-triazoles can vary widely depending on the specific compound and its targets. They have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

Pharmacokinetics

The ADME properties of 1,2,3-triazoles can vary depending on the specific compound. 1,2,3-triazoles are generally known for their high chemical stability, usually being inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Result of Action

The molecular and cellular effects of 1,2,3-triazoles can vary widely depending on the specific compound and its targets. They have been found to show versatile biological activities .

Safety and Hazards

将来の方向性

The future research directions in the field of 1,2,3-triazoles include the development of more effective and potent derivatives, with improved pharmacokinetic and pharmacodynamic properties . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

特性

IUPAC Name |

N-cyclopentyl-5-methyl-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-11-14(15(20)16-12-7-5-6-8-12)17-18-19(11)13-9-3-2-4-10-13/h2-4,9-10,12H,5-8H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUHNANZNUBBFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-oxo-2-phenylethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2679762.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2679763.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2679768.png)

![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2679771.png)

![1-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid dihydrochloride](/img/structure/B2679772.png)

![N-(3-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2679777.png)